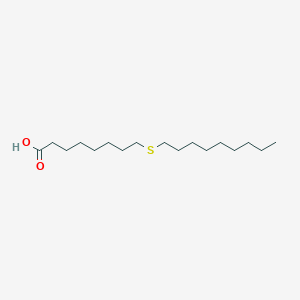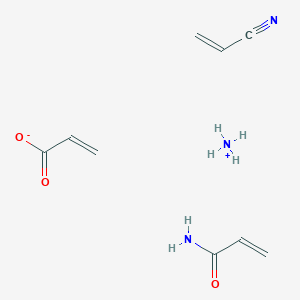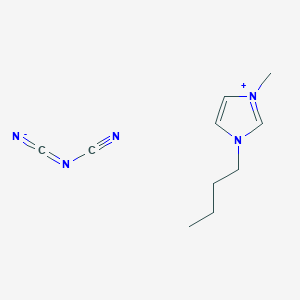![molecular formula C10H9BrO3 B009934 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone CAS No. 19815-97-5](/img/structure/B9934.png)
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, including 2,3-dihydrobenzo[b][1,4]dioxine derivatives, has been achieved through methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. These reactions demonstrate significant stereoselectivity, with Z isomers being formed preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
Investigations into the molecular structure, vibrational frequencies, and vibrational assignments of similar compounds have been conducted using various computational methods. The optimized molecular structure and geometrical parameters of these compounds were found to be in agreement with X-ray diffraction (XRD) data, providing insights into their stability and charge transfer within the molecule (Mary et al., 2015).
Chemical Reactions and Properties
Molecular recognition studies highlight the interactions between compounds like 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone and N-donor compounds, establishing recognition through hydrogen bonds and forming supramolecular assemblies with elegant architectures (Varughese & Pedireddi, 2006).
Physical Properties Analysis
While specific studies on the physical properties of 2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone are not directly available, related research on structurally similar compounds provides insights into their stability, reactivity, and potential for various applications based on their synthesis and molecular structure analysis.
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming various derivatives, are inferred from the synthesis and structural analyses. The ability to undergo reactions such as bromoacetylation and to form complexes with metal ions suggests a versatile chemistry that could be exploited for further synthetic applications and studies (Desai & Parekh, 2021).
Aplicaciones Científicas De Investigación
- CAS Number : 4629-54-3
- Molecular Weight : 257.08
- Molecular Formula : C10H9BrO3
- InChI Key : CSSHRKYOZTZFCX-UHFFFAOYSA-N
- Synonyms : 2-bromo-1-2,3-dihydro-1,4-benzodioxin-6-yl ethanone, 2-bromo-1-2,3-dihydrobenzo b 1,4 dioxin-6-yl ethanone, 1,4-benzodioxan-6-ylbromomethyl ketone, 2-bromo-1-2,3-dihydro-benzo 1,4 dioxin-6-yl-ethanone, etc
- Assay Percent Range : 95%
- Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine : A related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine, was synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification . This might suggest potential use of “2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone” in similar synthetic pathways.
- Synthesis and Biological Activity of Some Novel Derivatives : There’s a study on the synthesis and biological activity of some novel derivatives of a related compound . This might suggest potential use of “2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone” in the synthesis of novel derivatives for biological studies.
- Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine : A related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine, was synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification . This might suggest potential use of “2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone” in similar synthetic pathways.
- Synthesis and Biological Activity of Some Novel Derivatives : There’s a study on the synthesis and biological activity of some novel derivatives of a related compound . This might suggest potential use of “2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone” in the synthesis of novel derivatives for biological studies.
Propiedades
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSROYFIAEPSLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383530 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone | |
CAS RN |
19815-97-5 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)





![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)






